![molecular formula C7H9NO B589518 4-Ethylpyridine-d5 1-Oxide CAS No. 1330163-98-8](/img/no-structure.png)
4-Ethylpyridine-d5 1-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylpyridine-d5 1-Oxide is a research chemical with the molecular formula C7H9NO . It is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of pyridine derivatives, such as 4-Ethylpyridine-d5 1-Oxide, can be achieved through various methods. One approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the application of enzymes or whole cells for the preparation of hydroxylated pyridines . A different synthesis route involves the addition of Grignard reagents to pyridine N-oxides .Chemical Reactions Analysis
Pyridine derivatives, including 4-Ethylpyridine-d5 1-Oxide, can undergo various chemical reactions. For instance, they can be converted into their 5-hydroxy derivatives using whole cells of Burkholderia sp. MAK1 . Additionally, they can participate in the polymerization of alkylene oxides .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-Ethylpyridine-d5 1-Oxide are not available, research on related pyridine compounds suggests an increasing global prevalence of resistance, recommending synergistic combinations to treat different pathogens . Furthermore, continuous monitoring of resistance and the development of more rapid diagnostic assays are urgently needed .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway of 4-Ethylpyridine-d5 1-Oxide involves the oxidation of 4-Ethylpyridine-d5 to form the corresponding oxide.", "Starting Materials": ["4-Ethylpyridine-d5", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)"], "Reaction": ["Add the 4-Ethylpyridine-d5 to a reaction vessel", "Add the oxidizing agent slowly to the reaction mixture while stirring at a temperature between 0-10°C", "Continue stirring for several hours until the reaction is complete", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product."] } | |
CAS-Nummer |
1330163-98-8 |
Produktname |
4-Ethylpyridine-d5 1-Oxide |
Molekularformel |
C7H9NO |
Molekulargewicht |
129.192 |
IUPAC-Name |
2,3,5,6-tetradeuterio-4-(1,1-dideuterioethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3/i2D2,3D,4D,5D,6D |
InChI-Schlüssel |
VFJRXOXKSUBBMR-LSSRDVMSSA-N |
SMILES |
CCC1=CC=[N+](C=C1)[O-] |
Synonyme |
4-Ethylpyridine-d5 N-Oxide; 4-Ethylpyridine-d5 Oxide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.